molecular formula C8H13N3O2 B15133558 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B15133558
M. Wt: 183.21 g/mol
InChI Key: QWFUDBNCTBSYHF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds. It is characterized by a unique spiro structure that includes a hydantoin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of 1,3-dimethylurea with a suitable diester in the presence of a base, leading to the formation of the spiro compound . The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13/h9H,3-5H2,1-2H3

InChI Key

QWFUDBNCTBSYHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCNC2)N(C1=O)C

Origin of Product

United States

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